molecular formula C11H22OSi B044415 Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- CAS No. 80186-44-3

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-

Cat. No.: B044415
CAS No.: 80186-44-3
M. Wt: 198.38 g/mol
InChI Key: YVRDZCNSSRJGLF-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is a specialized organosilicon compound with the molecular formula C11H22OSi. This compound is notable for its unique structure, which includes a silane core bonded to a tert-butyl group, two methyl groups, and an alkoxy group derived from 1-methyl-3-butynyl alcohol. It is used in various chemical syntheses and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 1-methyl-3-butynyl alcohol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps like distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.

    Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the alkoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silanes, depending on the specific reagents and conditions used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is involved in the development of drug delivery systems and therapeutic agents.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- exerts its effects involves the interaction of its reactive silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical structures. The pathways involved often include nucleophilic attack on the silicon center, leading to the formation of siloxane bonds and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with a similar alkynyl group.

    Tert-Butyldimethylsilyl Chloride: A commonly used silylating agent in organic synthesis.

    Dimethylphenylsilane: A silane compound with different substituents but similar reactivity.

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is unique due to its combination of a tert-butyl group and an alkynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile silane derivatives.

Properties

IUPAC Name

tert-butyl-dimethyl-pent-4-yn-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-8-9-10(2)12-13(6,7)11(3,4)5/h1,10H,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRDZCNSSRJGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343181
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80186-44-3
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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